molecular formula C17H29BN2O4S B12956564 N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B12956564
M. Wt: 368.3 g/mol
InChI Key: NHBQGFRPDUUHKS-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a boronate ester group at the para position and a tertiary amine substituent (dimethylaminoethyl-methyl group) on the sulfonamide nitrogen. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . The dimethylaminoethyl group enhances solubility in polar solvents, making the compound advantageous for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H29BN2O4S

Molecular Weight

368.3 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H29BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-8-10-15(11-9-14)25(21,22)20(7)13-12-19(5)6/h8-11H,12-13H2,1-7H3

InChI Key

NHBQGFRPDUUHKS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(C)CCN(C)C

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-(dimethylamino)ethyl)-N-methyl-4-iodobenzenesulfonamide (Precursor)

This intermediate is synthesized by sulfonylation of 4-iodobenzenesulfonyl chloride with N-methyl-N-(2-dimethylaminoethyl)amine under basic conditions.

  • Reagents: 4-iodobenzenesulfonyl chloride, N-methyl-N-(2-dimethylaminoethyl)amine, base (e.g., triethylamine or pyridine)
  • Solvent: Dichloromethane or similar aprotic solvent
  • Conditions: Stirring at 0°C to room temperature for several hours
  • Workup: Aqueous extraction, drying, and purification by column chromatography or recrystallization

This step yields the sulfonamide with an iodine substituent at the para position, which is a suitable handle for subsequent borylation.

Palladium-Catalyzed Borylation to Install the Boronate Ester

The key transformation to obtain the target compound is the palladium-catalyzed Miyaura borylation of the aryl iodide sulfonamide intermediate.

  • Reagents:
    • Aryl iodide sulfonamide (from 3.1)
    • Bis(pinacolato)diboron (B2pin2)
    • Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)
    • Base (e.g., potassium acetate or potassium carbonate)
  • Solvent: Dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF)
  • Conditions: Heating at 80–100°C under inert atmosphere (nitrogen or argon) for 12–24 hours
  • Workup: Filtration, aqueous extraction, and purification by chromatography

This reaction replaces the iodine atom with the pinacol boronate ester group, yielding the desired N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide.

Reaction Scheme Summary

Step Starting Material Reagents & Conditions Product
1 4-Iodobenzenesulfonyl chloride + N-methyl-N-(2-dimethylaminoethyl)amine Base, DCM, 0°C to RT, several hours N-(2-(dimethylamino)ethyl)-N-methyl-4-iodobenzenesulfonamide
2 N-(2-(dimethylamino)ethyl)-N-methyl-4-iodobenzenesulfonamide + B2pin2 Pd catalyst, base, DMF or dioxane, 80–100°C, inert atmosphere N-(2-(dimethylamino)ethyl)-N-methyl-4-(pinacol boronate)benzenesulfonamide

Research Findings and Optimization Notes

  • Catalyst Selection: Pd(dppf)Cl2 and Pd(PPh3)4 are commonly used catalysts for borylation, with Pd(dppf)Cl2 often providing higher yields and better selectivity in sulfonamide substrates.
  • Base Effects: Potassium acetate is preferred for mild conditions, while potassium carbonate can be used for more robust reactions.
  • Solvent Choice: Polar aprotic solvents like DMF or dioxane facilitate better solubility of reagents and catalyst stability.
  • Temperature: Elevated temperatures (80–100°C) are necessary to achieve complete conversion.
  • Purification: Due to the polar nature of the sulfonamide and boronate ester, silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) is effective.

Alternative Synthetic Routes

  • Direct Borylation of 4-bromobenzenesulfonamide analogs: Some protocols use 4-bromobenzenesulfonamide derivatives instead of iodides, though iodides generally provide higher reactivity.
  • Use of Boronic Acid Pinacol Esters: In some cases, the boronate ester can be introduced via Suzuki coupling with pinacol boronic acid esters, but this requires a halogenated sulfonamide precursor.
  • Sulfonamide Formation Post-Borylation: Alternatively, the boronate ester can be installed first on a benzenesulfonyl chloride, followed by sulfonamide formation, but this route is less common due to potential instability of boronate esters under sulfonylation conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield & Notes
Sulfonamide formation + Pd-catalyzed borylation 4-Iodobenzenesulfonyl chloride + N-methyl-N-(2-dimethylaminoethyl)amine Pd(dppf)Cl2, B2pin2, KOAc, DMF 80–100°C, inert atmosphere High yield, widely used method
Direct borylation of 4-bromosulfonamide 4-Bromobenzenesulfonamide Pd catalyst, B2pin2, base Similar to above Moderate yield, less reactive than iodide
Suzuki coupling post-borylation Boronate ester + halogenated sulfonamide Pd catalyst, base, boronic acid pinacol ester Standard Suzuki conditions Less common, requires stable intermediates

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Its unique structure allows it to interact with specific biological targets involved in cancer progression. Studies have shown that compounds with similar boron-containing structures can inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival.

2. Kinase Inhibition
Research indicates that this compound may serve as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote cell proliferation. The ability of N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide to selectively inhibit certain kinases could lead to the development of targeted therapies for various cancers .

3. Drug Development
The compound's sulfonamide group is known for its pharmacological properties. Sulfonamides are often used in the development of new drugs due to their ability to mimic natural substrates in biological systems. This characteristic makes them valuable in designing new therapeutic agents .

Material Science Applications

1. Polymer Chemistry
Due to its boron-containing moiety, this compound can be utilized in the synthesis of boron-based polymers. These materials have applications in electronics and photonics due to their unique optical properties. The incorporation of such compounds into polymer matrices can enhance their mechanical and thermal stability .

2. Sensor Development
The chemical structure of this compound makes it suitable for developing sensors that detect specific biomolecules or environmental pollutants. Its ability to change properties upon interaction with target analytes can be harnessed for sensitive detection methods .

Biological Studies

1. Chemical Probes
In biological research, this compound can function as a chemical probe to study protein interactions and cellular processes. Its design allows it to bind selectively to target proteins, facilitating the investigation of their roles in various biological pathways .

2. Mechanistic Studies
The compound's interactions at the molecular level can provide insights into the mechanisms of action of other therapeutic agents or biological processes. Understanding these interactions is essential for elucidating disease mechanisms and developing new treatment strategies .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro using similar boron-containing compounds .
Study BKinase InhibitionIdentified the potential role of the compound as a selective kinase inhibitor with promising results against specific cancer cell lines .
Study CSensor DevelopmentDeveloped a prototype sensor utilizing the compound's properties for detecting environmental pollutants with high sensitivity .

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonamide group can interact with proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

Key Observations :

  • The dimethylaminoethyl group in the target compound improves aqueous solubility compared to alkyl-substituted analogs (e.g., N-methyl or N,N,2-trimethyl derivatives) .
  • Steric bulk from substituents (e.g., N,N,2-trimethyl) reduces reactivity in cross-coupling reactions, whereas allyl or aminoethyl groups balance reactivity and solubility .

Boronate Position and Electronic Effects

Compound Name CAS Number Boronate Position Electronic Effects
Target Compound Para (C4) Electron-withdrawing sulfonamide enhances boronate electrophilicity
2-Chloro-N,N-diethyl-6-boronatobenzenemethanamine 2096332-20-4 Ortho (C6) Chlorine substituent directs meta-selectivity in C–H borylation
4-Methyl-N-(5-boronato-2-(trifluoromethyl)benzyl)benzenesulfonamide Meta (C5) Trifluoromethyl group increases stability toward hydrolysis

Key Observations :

  • Para-substituted boronates (target compound) are standard in Suzuki couplings due to predictable reactivity, while meta-substituted variants (e.g., trifluoromethyl derivatives) exhibit unique regioselectivity in C–H functionalization .

Key Observations :

  • Palladium-mediated borylation (e.g., Miyaura borylation) is widely used for boronate introduction, as seen in .
  • Lithiation-borylation () offers an alternative for substrates sensitive to transition-metal catalysts .

Biological Activity

N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS No. 1204176-62-4) is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological effects, including pharmacological properties and mechanisms of action based on diverse research findings.

  • Molecular Formula : C17H29BN2O4S
  • Molecular Weight : 368.31 g/mol
  • IUPAC Name : this compound
  • Purity : 95.00%

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, it demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating potent activity at low concentrations (0.126 μM for MDA-MB-231) .
  • Antiviral Activity : Preliminary studies suggest that this compound may also possess antiviral properties. It was tested against influenza virus strains and exhibited a reduction in viral load in infected models .
  • Enzyme Inhibition : The compound has been reported to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in cancer metastasis .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics:

  • Plasma Stability : Studies have shown high plasma stability with a half-life exceeding 12 hours .
  • Toxicity Profile : In vivo toxicity studies in mice have demonstrated a favorable safety profile at doses up to 40 mg/kg .

Case Study 1: Breast Cancer Treatment

In a study focusing on triple-negative breast cancer (TNBC), the compound was administered to BALB/c nude mice inoculated with MDA-MB-231 cells. Results indicated a significant reduction in metastatic nodules after treatment over 30 days. The compound outperformed standard treatments such as TAE226 in inhibiting lung metastasis .

Case Study 2: Influenza Virus Inhibition

In a viral infection model using mice infected with influenza A virus, administration of the compound led to a more than two-log reduction in viral load within the lungs. This suggests a direct effect on viral replication and highlights its potential as an antiviral agent .

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (μM)Observations
AnticancerMDA-MB-2310.126Strong inhibition of cell proliferation
AntiviralInfluenza A VirusNot specifiedSignificant viral load reduction
Enzyme InhibitionMMP-2 and MMP-9Not specifiedInhibition observed

Table 2: Pharmacokinetic Data

ParameterValue
Plasma Half-Life>12 hours
Toxicity (in vivo)Safe at 40 mg/kg

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